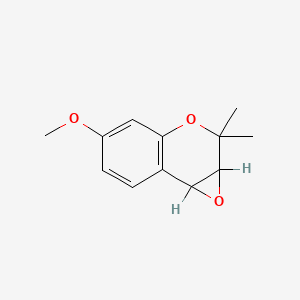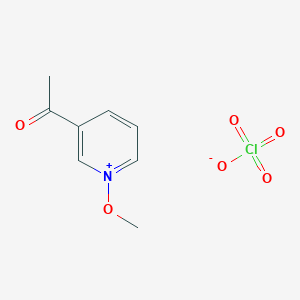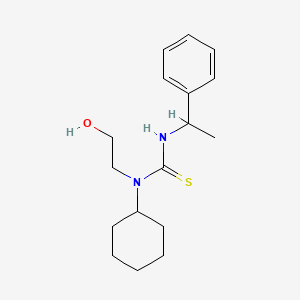![molecular formula C31H35P3 B14451163 [(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) CAS No. 73731-95-0](/img/structure/B14451163.png)
[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) is an organophosphorus compound with the formula C27H26P2. It is a white solid that is soluble in organic solvents and slightly air-sensitive, degrading in air to the phosphine oxide. This compound is classified as a diphosphine ligand in coordination chemistry and homogeneous catalysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) can be synthesized by the reaction of lithium diphenylphosphide and 1,3-dichloropropane:
2Ph2PLi+Cl(CH2)3Cl→Ph2P(CH2)3PPh2+2LiCl
Alternatively, it can be synthesized via a more controllable and cost-effective route involving metal-halogen exchange and metathesis:
Br(CH2)3Br+2tBuLi→Li(CH2)3Li+2tBuBr
Li(CH2)3Li+2PCl3→Cl2P(CH2)3PCl2+2LiCl
Cl2P(CH2)3PCl2+4PhLi→Ph2P(CH2)3PPh2+4LiCl
Industrial Production Methods
Industrial production methods for [(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) typically involve large-scale synthesis using the above-mentioned synthetic routes, with careful control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, particularly in coordination chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include lithium diphenylphosphide, 1,3-dichloropropane, tert-butyllithium, and phenyl lithium. Reaction conditions typically involve inert atmospheres to prevent oxidation and degradation .
Major Products
Major products formed from these reactions include [(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) itself, along with by-products such as lithium chloride and tert-butyl bromide .
Aplicaciones Científicas De Investigación
[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) is widely used in scientific research, particularly in:
Chemistry: As a bidentate ligand in coordination chemistry and homogeneous catalysis.
Biology: In studies involving metal complexes and their biological activities.
Mecanismo De Acción
The mechanism by which [(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) exerts its effects involves its role as a bidentate ligand, forming six-membered C3P2M chelate rings with a natural bite angle of 91°. This allows it to stabilize metal complexes and facilitate various catalytic reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: Another diphosphine ligand with a similar structure but different chain length.
1,3-Bis(diphenylphosphino)propane: A closely related compound with similar properties and applications.
Uniqueness
[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) is unique due to its specific chain length and the resulting bite angle, which influences its coordination chemistry and catalytic properties .
Propiedades
Número CAS |
73731-95-0 |
|---|---|
Fórmula molecular |
C31H35P3 |
Peso molecular |
500.5 g/mol |
Nombre IUPAC |
bis(3-diphenylphosphanylpropyl)-methylphosphane |
InChI |
InChI=1S/C31H35P3/c1-32(24-14-26-33(28-16-6-2-7-17-28)29-18-8-3-9-19-29)25-15-27-34(30-20-10-4-11-21-30)31-22-12-5-13-23-31/h2-13,16-23H,14-15,24-27H2,1H3 |
Clave InChI |
UJQWWJLPUOAABY-UHFFFAOYSA-N |
SMILES canónico |
CP(CCCP(C1=CC=CC=C1)C2=CC=CC=C2)CCCP(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


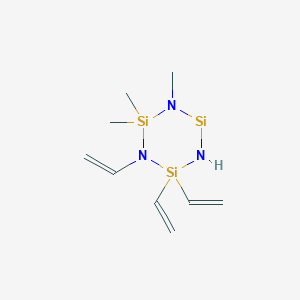
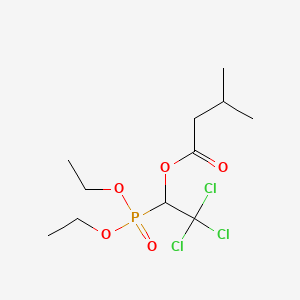
![3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline](/img/structure/B14451124.png)
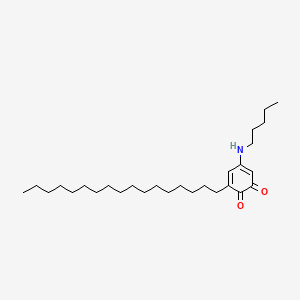
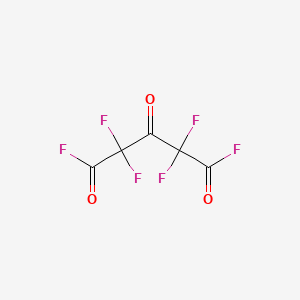

![1-[(Oxolan-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14451144.png)

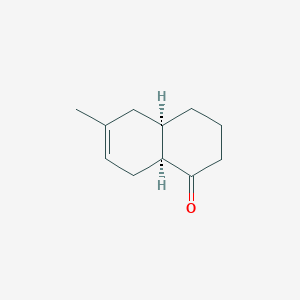
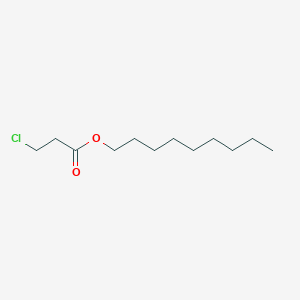
![1,5,9,10-tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene](/img/structure/B14451165.png)
